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molecular formula C20H22N2O3 B8519985 3-Butyl-4-(2-hydroxyethoxy)-1-phenyl-1,8-naphthyridin-2(1H)-one CAS No. 89108-54-3

3-Butyl-4-(2-hydroxyethoxy)-1-phenyl-1,8-naphthyridin-2(1H)-one

Cat. No. B8519985
M. Wt: 338.4 g/mol
InChI Key: HYAGUMDMHFIZCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04628055

Procedure details

Reflux a stirred solution of 16.2 gm of 3-(n-butyl)-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)one and 11.4 gm of anhydrous potassium carbonate powder in 600 ml of dry acetone for 30 minutes. 95% 2-bromoethanol (10.3 gm) is added dropwise to the solution. The reaction is refluxed for 26 hours, cooled and the solvent removed by stripping. The resulting solid is dissolved in 500 ml chloroform and the chloroform solution is washed with 300 ml water, twice with 100 ml of 0.5N sodium hydroxide solution and finally with 100 ml of water. The chloroform solution is dried over magnesium sulfate, filtered and the solvent is removed to give the crude product. The crude product is triturated with warm isopropyl ether to give 10.9 gm of the 3-(n-butyl)-4-(2-hydroxyethoxy)-1-phenyl-1,8-naphthyridin-2(1H)one; which after recrystallization from acetone melts at 138°-140° C.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[C:6](=[O:22])[N:7]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:8]2[C:13]([C:14]=1[OH:15])=[CH:12][CH:11]=[CH:10][N:9]=2)[CH2:2][CH2:3][CH3:4].C(=O)([O-])[O-].[K+].[K+].Br[CH2:30][CH2:31][OH:32]>CC(C)=O>[CH2:1]([C:5]1[C:6](=[O:22])[N:7]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:8]2[C:13]([C:14]=1[O:15][CH2:30][CH2:31][OH:32])=[CH:12][CH:11]=[CH:10][N:9]=2)[CH2:2][CH2:3][CH3:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
C(CCC)C=1C(N(C2=NC=CC=C2C1O)C1=CC=CC=C1)=O
Name
Quantity
11.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
10.3 g
Type
reactant
Smiles
BrCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is refluxed for 26 hours
Duration
26 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the solvent removed
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid is dissolved in 500 ml chloroform
WASH
Type
WASH
Details
the chloroform solution is washed with 300 ml water, twice with 100 ml of 0.5N sodium hydroxide solution and finally with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform solution is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
The crude product is triturated with warm isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C=1C(N(C2=NC=CC=C2C1OCCO)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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